1,2-Diphenylbutane

Rotational Isomerism Conformational Analysis Molecular Spectroscopy

1,2-Diphenylbutane (CAS 5223-59-6), also known as α-ethylbibenzyl, is an organic compound with the molecular formula C16H18 and a molecular weight of 210.31 g/mol. It belongs to the diphenylalkane class, characterized by an aliphatic butane backbone substituted with phenyl groups at the 1- and 2-positions.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 5223-59-6
Cat. No. B14750373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylbutane
CAS5223-59-6
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3
InChIKeyXJGHNXQUBBXYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenylbutane (CAS 5223-59-6): A Structurally Defined α,β-Diarylalkane Intermediate and Isomer for Industrial and Research Procurement


1,2-Diphenylbutane (CAS 5223-59-6), also known as α-ethylbibenzyl, is an organic compound with the molecular formula C16H18 and a molecular weight of 210.31 g/mol [1]. It belongs to the diphenylalkane class, characterized by an aliphatic butane backbone substituted with phenyl groups at the 1- and 2-positions [2]. This compound is typically a viscous liquid or low-melting solid , and its unique substitution pattern dictates its specific physical properties and reactivity profile, distinguishing it from other diphenylalkanes.

Why Direct Substitution of 1,2-Diphenylbutane with Other Diphenylalkanes Can Compromise Experimental Outcomes and Product Specifications


Direct substitution of 1,2-diphenylbutane with other diphenylalkane analogs (e.g., 1,2-diphenylethane, 1,3-diphenylpropane, 1,4-diphenylbutane) is not advisable due to the significant impact of alkyl chain length and substitution position on key properties. These structural differences alter molecular conformation [1], thermal stability and decomposition pathways [2], and physical constants like boiling point [3]. Such variations can lead to unexpected changes in reaction kinetics, product selectivity in polymer applications, and performance in solvent systems, as detailed in the quantitative evidence below. The failure of free-radical chain mechanisms in shorter-chain analogs, for instance, highlights a critical mechanistic divergence [2].

Quantifiable Differentiation Guide for 1,2-Diphenylbutane (CAS 5223-59-6): Comparator Data for Informed Sourcing


Conformational Isomerism: Gauche-Trans Rotamer Equilibrium Comparison with meso-2,3-Diphenylbutane

Vibrational spectroscopic analysis reveals a quantifiable difference in the conformational equilibrium between 1,2-diphenylbutane and its closest symmetric analog, meso-2,3-diphenylbutane. While both compounds exhibit an equilibrium between trans and gauche rotamers in solution, the proportion of the gauche rotamer is significantly lower for 1,2-diphenylbutane [1]. The study demonstrates that for meso-2,3-diphenylbutane, the extra bands attributed to the gauche-rotamer are more prominent, indicating a higher relative population compared to the 1,2-diphenylbutane case where such bands are generally absent or much weaker, pointing to a heavily trans-dominated equilibrium [1].

Rotational Isomerism Conformational Analysis Molecular Spectroscopy

Thermal Decomposition Pathway Divergence: Failure of Radical Chain Mechanism in 1,2-Diphenylethane vs. Chain Decomposition in 1,3- and 1,4-Diphenylalkanes

Thermolysis studies of diphenylalkanes as coal model compounds show a stark mechanistic divergence based on alkyl chain length. At 345-425°C, 1,3-diphenylpropane and 1,4-diphenylbutane undergo a rapid free-radical chain decomposition that accelerates their breakdown [1]. In contrast, 1,2-diphenylethane, a shorter analog of 1,2-diphenylbutane, fails to develop such a chain, leading to a significantly slower and mechanistically different decomposition [1]. This indicates that the β-scission step necessary for chain propagation is thermodynamically unfavorable for the 1,2-substitution pattern, a behavior that would also apply to the closely related 1,2-diphenylbutane.

Coal Liquefaction Modeling Thermal Stability Free-Radical Chemistry

Boiling Point Elevation Due to Extended Alkyl Chain: 1,2-Diphenylbutane vs. 1,2-Diphenylethane

The boiling point of 1,2-diphenylbutane is significantly higher than that of its closest analog, 1,2-diphenylethane (bibenzyl), due to the increased molecular weight and enhanced van der Waals interactions from the additional ethyl group. The NIST Chemistry WebBook reports the boiling point for 1,2-diphenylbutane as 665.67 K (392.5 °C) [1], while the boiling point for 1,2-diphenylethane is reported as 557 K (284 °C) [2].

Physical Property Thermodynamics Separation Science

UV Spectral Differentiation: 1,2-Diphenylbutane Isomers Exhibit Geometry-Sensitive Aromatic Interactions

Comparative ultraviolet (UV) spectroscopic analysis of the diphenylbutane series demonstrates that the specific substitution pattern (1,2- vs. other isomers) directly affects the interaction between the aromatic rings [1]. Measurements on the series of diphenylbutanes reveal effects due to the interaction of the aromatic nuclei, which are very sensitive to the geometry of the molecule [1]. While the study does not provide a quantitative difference in molar absorptivity for 1,2-diphenylbutane, it establishes that the UV spectra can differentiate between isomers, with the spectral profile being a direct consequence of the spatial arrangement of the phenyl groups on the butane backbone [1].

UV Spectroscopy Polymer Analysis Isomer Identification

Patented Solvent Composition: Optimized Isomer Ratio for Pressure-Sensitive Copying Paper

A specific patent application details a pressure-sensitive copying paper solvent composition that utilizes a precise mixture of diphenylbutane isomers to achieve optimal performance [1]. The composition requires a blend of 41-90 wt.% 1,1-diphenylbutane and 10-59 wt.% of 1,2-diphenylbutane and/or 1,3-diphenylbutane [1]. This specific ratio highlights that 1,2-diphenylbutane is not a simple interchangeable solvent but a component whose proportion is tightly controlled in a proprietary formulation to meet specific material requirements [1].

Pressure-Sensitive Copying Paper Solvent Formulation Isomer Mixture

Recommended Application Scenarios for 1,2-Diphenylbutane (CAS 5223-59-6) Based on Comparative Evidence


Coal Liquefaction and Pyrolysis Mechanistic Modeling

Due to its unique thermolysis behavior, which avoids the rapid free-radical chain decomposition seen in longer-chain diphenylalkanes [1], 1,2-diphenylbutane serves as a critical model compound for studying specific bond cleavage pathways in coal. Its use allows researchers to isolate and investigate non-chain radical mechanisms that are more representative of certain structural motifs in coal macromolecules [2].

Conformational Analysis and Molecular Spectroscopy Studies

The compound's distinct conformational equilibrium, characterized by a strong preference for the trans rotamer in solution and solid state as revealed by comparative IR and Raman studies with meso-2,3-diphenylbutane [1], makes it a valuable subject for fundamental research in rotational isomerism and the development of molecular mechanics force fields.

Specialty Solvent Component in Pressure-Sensitive Copying Paper

As defined in specific patent literature, 1,2-diphenylbutane is a key component in solvent formulations for pressure-sensitive copying paper [1]. Its specific weight percentage (10-59 wt%) in a mixture with 1,1-diphenylbutane is crucial for achieving the desired solvent properties and product performance, making it a critical procurement item for manufacturers following this proprietary formulation [1].

Polymer Additive and Impurity Marker in Polystyrene

The distinct UV spectral signature of 1,2-diphenylbutane, which is sensitive to its molecular geometry [1], allows for its identification and quantification as an impurity or specific additive in polystyrene-based materials. Its presence can be monitored to assess polymer purity or as a marker for specific thermal degradation products [2].

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